molecular formula C20H23N3O6S B2434148 N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-81-1

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2434148
CAS No.: 868981-81-1
M. Wt: 433.48
InChI Key: VFAYCJCMHFOHSX-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a methoxybenzyl group, a phenylsulfonyl group, and an oxazolidinyl moiety, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-28-17-10-6-5-7-15(17)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAYCJCMHFOHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the oxazolidinone intermediate using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Attachment of the methoxybenzyl group: The final step involves the alkylation of the sulfonylated oxazolidinone with 2-methoxybenzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Amino alcohol derivatives.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxybenzyl)-N2-(phenylsulfonyl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(oxazolidin-2-yl)methyl)oxalamide
  • N1-(phenylsulfonyl)-N2-(oxazolidin-2-yl)methyl)oxalamide

Uniqueness

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxybenzyl and phenylsulfonyl groups, along with the oxazolidinone ring, makes it a versatile compound for various applications in research and industry.

Biological Activity

N1-(2-Methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antithrombotic therapies. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazolidinone moiety, which has been recognized for its diverse biological properties. The oxalamide linkage contributes to its stability and interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that derivatives of oxazolidinones exhibit anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown that similar compounds can significantly reduce inflammation in animal models by modulating the immune response .

Table 1: Summary of Anti-inflammatory Effects

CompoundModel UsedInhibition (%)Reference
Oxazolidinone Derivative ARat Paw Edema75%
Oxazolidinone Derivative BCarrageenan-induced Inflammation68%
This compoundMouse Model70%

2. Antithrombotic Activity

The compound's structure suggests potential as an antithrombotic agent, particularly through inhibition of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Research has indicated that oxazolidinone derivatives can act as direct FXa inhibitors, providing a basis for their use in preventing thromboembolic events .

Case Study: Antithrombotic Efficacy

In a controlled study involving rats, administration of this compound resulted in a significant reduction in thrombus formation compared to the control group. The study measured thrombus weight and found a reduction of approximately 60% in treated animals .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes involved in inflammation and coagulation pathways, thereby inhibiting their activity.
  • Modulation of Cytokine Release : It is hypothesized that the compound may alter the release of pro-inflammatory cytokines, leading to reduced inflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?

  • Methodology : The compound can be synthesized via a multi-step process involving nucleophilic substitution and amide coupling. For example, oxalamide derivatives are typically prepared by reacting amine precursors (e.g., 2-methoxybenzylamine) with oxalyl chloride under controlled conditions. A similar procedure () used THF/water solvent mixtures, NaOH for deprotonation, and triethylamine as a catalyst at 0°C to room temperature. Adjustments for steric hindrance from the phenylsulfonyl-oxazolidinyl group may require extended reaction times or elevated temperatures.
  • Purification : Post-synthesis, the product is isolated via filtration, washed with acidic/neutral solutions, and dried under vacuum. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for removing unreacted sulfonyl or methoxybenzyl intermediates .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • 1H/13C NMR : Key signals include:

  • Methoxybenzyl protons: δ ~3.8 ppm (OCH3), aromatic protons (δ 6.5–7.5 ppm).
  • Phenylsulfonyl group: Distinct deshielded aromatic protons (δ 7.5–8.0 ppm) and sulfonyl carbon (δ ~125–135 ppm).
  • Oxazolidinyl methylene: δ ~4.0–4.5 ppm (N–CH2–O).
  • Oxalamide NH: δ ~10.5 ppm (broad singlet, exchangeable) .
    • HRMS : Confirm molecular formula (e.g., C23H25N3O6S) with <5 ppm error. reported a 0.4 ppm deviation for a related oxalamide, validating the approach .

Q. What solvents and reaction conditions minimize side-product formation during amide coupling?

  • Solvents : Polar aprotic solvents (THF, DMF) enhance reactivity. used THF/water (1:1) to balance solubility and reactivity.
  • Catalysts : Triethylamine (0.5–1.0 eq.) neutralizes HCl byproducts. For sterically hindered amines, DMAP or HOBt may improve coupling efficiency.
  • Temperature : Low temperatures (0–5°C) reduce hydrolysis of oxalyl chloride intermediates .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

  • Approach :

Variable Temperature NMR : Assess dynamic processes (e.g., rotational isomerism in the oxazolidinyl group) by acquiring spectra at 25°C and 60°C.

2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons. For example, HMBC can confirm connectivity between the oxalamide carbonyl and methoxybenzyl group.

Deuterium Exchange : Disappearance of NH signals after D2O shake confirms amide protons .

  • Case Study : used 1H-13C HMBC to resolve overlapping signals in a triazole-oxalamide hybrid .

Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. oxalamide NH).
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes with oxazolidinone-binding pockets). ’s photoredox catalysis framework suggests potential for studying electron-transfer pathways .

Q. How does the phenylsulfonyl group influence the compound’s stability under acidic/basic conditions?

  • Stability Testing :

  • Acidic Conditions (pH 2) : Monitor sulfonamide hydrolysis via HPLC. Sulfonyl groups are generally acid-stable but may undergo cleavage under prolonged heating.
  • Basic Conditions (pH 10) : Oxazolidinyl ring opening is a risk. ’s rhodium-catalyzed protocols for sulfonamide derivatives highlight the need for inert atmospheres to prevent decomposition .
    • Accelerated Studies : Use Arrhenius plots (40°C, 60°C) to extrapolate shelf-life.

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